molecular formula C11H16N2O2 B2367479 2-[3-(aminomethyl)phenoxy]-N-ethylacetamide CAS No. 926229-20-1

2-[3-(aminomethyl)phenoxy]-N-ethylacetamide

Cat. No. B2367479
CAS RN: 926229-20-1
M. Wt: 208.261
InChI Key: BALUZDRRZZDJGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[3-(aminomethyl)phenoxy]-N-ethylacetamide” is a chemical compound with the molecular formula C11H16N2O2 . It is typically in the form of a powder .


Molecular Structure Analysis

The InChI code for “2-[3-(aminomethyl)phenoxy]-N-ethylacetamide” is 1S/C11H16N2O2.ClH/c1-2-13-11(14)8-15-10-5-3-4-9(6-10)7-12;/h3-6H,2,7-8,12H2,1H3,(H,13,14);1H . This indicates that the molecule consists of an ethylacetamide group attached to a phenyl ring through an oxygen atom (forming an ether), with an aminomethyl group also attached to the phenyl ring.


Physical And Chemical Properties Analysis

“2-[3-(aminomethyl)phenoxy]-N-ethylacetamide” is a powder at room temperature . Its molecular weight is 244.72 .

Scientific Research Applications

Diuretic and Saluretic Activities

Research has identified a class of Mannich bases and aminomethyl derivatives, including Ethyl [2,3-dichloro-4-[3-(aminomethyl)-4-hydroxybenzoyl]phenoxy]acetate, which show potent diuretic and saluretic activities. These compounds are notable for their high-ceiling diuretic effects, and their synthesis and testing have provided valuable insights into the relationship between molecular structure and diuretic activity (Lee et al., 1984).

Synthesis and Pharmacological Properties

The Leuckart synthesis method has been employed to create novel acetamide derivatives, including N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide and N-(1-(4-methoxyphenyl) ethyl)-2-phenoxyacetamide. These compounds have shown potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. The structure and pharmacological properties of these derivatives have been extensively studied, highlighting their potential in medicinal chemistry (Rani et al., 2016).

Application in Antimalarial Drug Synthesis

N-(2-Hydroxyphenyl)acetamide, a related compound, serves as an intermediate in the synthesis of antimalarial drugs. Research has explored the chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, using various acyl donors. This synthesis is crucial for the development of effective antimalarial drugs (Magadum & Yadav, 2018).

Development of pH Sensitive Probes

The modification of the 2-aminophenol group has led to the development of a series of pH-sensitive probes. These probes, derived from modifications like N-ethyl-5-fluoro-2-aminophenol N,O-diacetate, have practical applications in measuring intracellular pH, vital for various biomedical research areas (Rhee et al., 1995).

Synthesis of Anticancer Agents

Synthesis of 2-(substituted phenoxy) acetamide derivatives has been explored for potential anticancer, anti-inflammatory, and analgesic activities. One of the synthesized compounds, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, displayed significant activities in these areas, suggesting its potential as a therapeutic agent (Rani et al., 2014).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-[3-(aminomethyl)phenoxy]-N-ethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-2-13-11(14)8-15-10-5-3-4-9(6-10)7-12/h3-6H,2,7-8,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BALUZDRRZZDJGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)COC1=CC=CC(=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(aminomethyl)phenoxy]-N-ethylacetamide

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